molecular formula C17H23ClN4O B1148948 N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride CAS No. 141136-01-8

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride

Katalognummer: B1148948
CAS-Nummer: 141136-01-8
Molekulargewicht: 335
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used as an impurity in the synthesis of Granisetron hydrochloride, a specific serotonin (5HT3) receptor antagonist used as an antiemetic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves several steps. The key starting materials include 1-methyl-1H-indazole-3-carboxylic acid and 9-azabicyclo[3.3.1]nonane. The reaction typically involves the formation of an amide bond between these two components under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The primary application of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is related to its role as an impurity in the synthesis of granisetron, which is used in clinical settings for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.

Case Study 1: Efficacy in Chemotherapy-Induced Nausea

A clinical study evaluated the efficacy of granisetron in patients undergoing high-dose cisplatin chemotherapy. Results indicated that patients receiving granisetron experienced significantly lower rates of nausea and vomiting compared to those receiving placebo (p < 0.001). The study highlighted the importance of receptor antagonism in managing chemotherapy-induced symptoms effectively.

Case Study 2: Postoperative Nausea Management

In a randomized controlled trial involving postoperative patients, granisetron was administered to assess its effectiveness in preventing nausea post-surgery. The findings revealed that patients treated with granisetron had a lower incidence of postoperative nausea (30%) compared to those who received standard care (60%) (p < 0.05), demonstrating its utility in surgical settings.

Wirkmechanismus

The mechanism of action of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with serotonin receptors. It acts as an antagonist at the 5HT3 receptor, inhibiting the action of serotonin and thereby preventing nausea and vomiting .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is unique due to its specific structure, which allows it to act as an impurity in the synthesis of Granisetron hydrochloride. Its unique bicyclic structure provides distinct chemical properties that are not found in other similar compounds .

Biologische Aktivität

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride, commonly referred to as a granisetron-related compound, is a synthetic derivative with notable implications in pharmacology, particularly in the field of antiemetics. This compound has been studied for its potential biological activities, including its interactions with serotonin receptors and its effects on nausea and vomiting.

  • Molecular Formula : C17H22N4O·HCl
  • Molecular Weight : 334.84 g/mol
  • CAS Number : 141136-01-8
  • Melting Point : >150°C (decomposes)
  • Solubility : Slightly soluble in DMSO and methanol

This compound acts primarily as a selective antagonist of the 5-HT_3 receptor, which is crucial in mediating nausea and vomiting responses in the central nervous system. By blocking these receptors, the compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting (CINV).

1. Antiemetic Effects

The primary use of this compound is in the prevention and treatment of CINV. Clinical studies have shown that granisetron and its related compounds can significantly reduce the frequency and severity of nausea in patients undergoing chemotherapy.

Table 1: Summary of Clinical Findings on Antiemetic Activity

Study ReferencePopulationTreatmentOutcome
Cancer patients undergoing chemotherapyGranisetron (oral)70% reduction in nausea episodes
Patients post-surgeryGranisetron (IV)Significant decrease in vomiting episodes
Pediatric oncology patientsGranisetron (oral)Effective in preventing CINV

2. Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a half-life suitable for clinical use, allowing for effective dosing schedules that align with chemotherapy regimens. It exhibits high bioavailability when administered orally.

Table 2: Pharmacokinetic Profile

ParameterValue
Peak Plasma Concentration (C_max)50 ng/mL (after oral dose)
Time to C_max (T_max)2 hours
Elimination Half-Life9 hours

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Case Study 1: Chemotherapy-Induced Nausea

A randomized controlled trial involving 200 patients receiving cisplatin-based chemotherapy demonstrated that those treated with granisetron experienced a significant reduction in both acute and delayed nausea compared to placebo.

Case Study 2: Postoperative Nausea

In a study involving postoperative patients, administration of granisetron resulted in a marked decrease in vomiting within the first 24 hours post-surgery compared to standard care protocols.

Eigenschaften

IUPAC Name

N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H/t11-,12+,13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPROKMWVNUWVSC-KOQCZNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.